![molecular formula C17H18N4O3 B5607766 1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5607766.png)
1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
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Overview
Description
1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a nitrophenyl group and a pyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrophenyl and pyridine carbonyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the pyridine carbonyl group.
4-Nitrophenylpiperazine: Lacks both the methyl and pyridine carbonyl groups.
Pyridine-3-carbonylpiperazine: Lacks the nitrophenyl group.
Uniqueness
1-[(4-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to the presence of both the nitrophenyl and pyridine carbonyl groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above .
Properties
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-2-1-7-18-12-15)20-10-8-19(9-11-20)13-14-3-5-16(6-4-14)21(23)24/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOYYWSLUORUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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